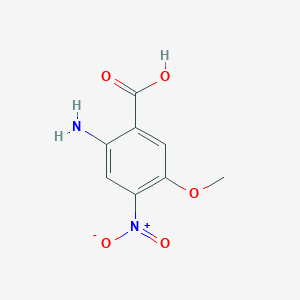

2-Amino-4-nitro-5-methoxybenzoic Acid

Vue d'ensemble

Description

2-Amino-4-nitro-5-methoxybenzoic acid is an aromatic organic compound with the chemical formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol This compound is known for its unique structural features, which include an amino group, a nitro group, and a methoxy group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-nitro-5-methoxybenzoic acid typically involves the amination of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-nitro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: 2,4-Diamino-5-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 2-Nitro-4-nitroso-5-methoxybenzoic acid.

Applications De Recherche Scientifique

2-Amino-4-nitro-5-methoxybenzoic acid has several applications in scientific research:

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-amino-4-nitro-5-methoxybenzoic acid is primarily determined by its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Amino-5-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Amino-2-methoxy-5-nitrobenzoic acid: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

3-Methoxy-4-nitrobenzoic acid: Lacks the amino group, affecting its ability to participate in nucleophilic reactions.

Uniqueness: 2-Amino-4-nitro-5-methoxybenzoic acid’s combination of amino, nitro, and methoxy groups makes it uniquely versatile for various chemical transformations and applications in research and industry.

Activité Biologique

2-Amino-4-nitro-5-methoxybenzoic acid (CAS No. 196194-99-7) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid structure with amino, nitro, and methoxy substituents. Its molecular formula is , and it has a molecular weight of 198.19 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor activity. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase.

Mode of Action

The biological activity of this compound can be attributed to its ability to form charge-transfer complexes with biomolecules, facilitating electron transfer processes that disrupt cellular functions. This interaction can lead to oxidative stress within microbial cells, contributing to its antimicrobial effects.

Biochemical Pathways

This compound is believed to influence several biochemical pathways:

- Protein Synthesis Inhibition : By interfering with ribosomal function.

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Inflammatory Pathway Modulation : Reducing pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has good bioavailability due to its moderate molecular weight and solubility characteristics. It is primarily metabolized in the liver, with excretion occurring through renal pathways.

Case Studies

- Antimicrobial Study : A study conducted by Oliveira et al. (2019) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against clinical isolates. The compound showed promising results with a significant reduction in bacterial load in treated samples compared to controls.

- Anti-inflammatory Research : In a controlled trial involving rodents, the administration of this compound resulted in decreased paw edema and reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antitumor Activity Assessment : A recent investigation into the antitumor properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines, supporting its role as a potential chemotherapeutic agent.

Propriétés

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.